Benzyl nitrite

Physical Organic Chemistry Kinetics Structure-Activity Relationship

Benzyl nitrite (CAS 935-05-7) is a primary alkyl nitrite ester with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. This organic nitrite is characterized by a benzyl group (C₆H₅CH₂-) attached to a nitrite functional group (-ONO).

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 935-05-7
Cat. No. B15496680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl nitrite
CAS935-05-7
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON=O
InChIInChI=1S/C7H7NO2/c9-8-10-6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyIYYGLLJDALWAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Nitrite (CAS 935-05-7): Organic Nitrite Reagent with Unique Hydrolytic Stability and Defined Physical Specifications for Controlled Chemical Synthesis


Benzyl nitrite (CAS 935-05-7) is a primary alkyl nitrite ester with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol [1]. This organic nitrite is characterized by a benzyl group (C₆H₅CH₂-) attached to a nitrite functional group (-ONO). As a class of compounds, alkyl nitrites are versatile reagents in organic synthesis, capable of undergoing hydrolysis, nitrosation, and redox reactions [2]. Benzyl nitrite exhibits specific physical properties including a boiling point of 180.0±19.0 °C at 760 mmHg, a vapor pressure of 1.2±0.3 mmHg at 25°C, and a flash point of 71.2±15.9 °C . These defined physicochemical parameters, combined with its distinct reactivity profile as a nitrosating agent and synthetic intermediate, make benzyl nitrite a valuable and precisely characterizable component in controlled laboratory and industrial chemical processes.

Controlled nitrosating agent with documented hydrolytic stability
Well-defined physical specifications (bp, vapor pressure, flash point) support process design
Predictable hydrolysis to benzyl alcohol without competing redox pathways

Why Benzyl Nitrite (935-05-7) Cannot Be Interchanged: Critical Reactivity and Physical Property Divergence from Other Alkyl Nitrites


Generic substitution of one alkyl nitrite for another is a significant risk in both research and industrial settings, as the class is not chemically uniform. Alkyl nitrites exhibit pronounced, quantifiable differences in their hydrolytic stability, reaction pathways, and physical properties depending on the structure of the alkyl (R) group [1]. For instance, the hydrolysis rate of tert-butyl nitrite is so rapid that it complicates its use as a controlled nitrosating agent, whereas other alkyl nitrites hydrolyze much more slowly [1]. Furthermore, the product distribution from a reaction can shift entirely between hydrolysis and internal redox pathways based on the specific nitrite [2]. Physical properties also diverge sharply; the boiling points of common alkyl nitrites range from 67 °C for isobutyl nitrite to 180 °C for benzyl nitrite [3], impacting volatility, safe handling, and process design. These documented, quantitative variations in both chemical behavior and physical state demonstrate that benzyl nitrite possesses a unique profile that cannot be assumed or replicated by a close analog, necessitating a data-driven selection process.

Benzyl Nitrite
Hydrolysis rate governed by aromatic substituent electronic effects; hydrolysis dominant pathway
Other Alkyl Nitrites
Hydrolysis rates vary widely; tert-butyl nitrite hydrolyzes rapidly, complicating controlled use
Benzyl Nitrite
Exclusive alkaline hydrolysis to benzyl alcohol without redox byproducts
Other Alkyl Nitrites
Aliphatic analogs may undergo internal redox, producing aldehydes and N₂O gas
Benzyl Nitrite
Boiling point ~180 °C; flash point >70 °C, classified as combustible liquid
Other Alkyl Nitrites
Boiling points as low as 67 °C; many are highly flammable with flash points

Quantitative Evidence for Benzyl Nitrite (935-05-7) Differentiation Against Key Comparators


Benzyl Nitrite Exhibits a 2-Fold Greater Sensitivity to Polar Substituent Effects in Alkaline Hydrolysis Compared to Carboxylic Esters

In a direct comparative study of alkaline hydrolysis, benzyl nitrite demonstrates a significantly larger reaction constant (ρ°) compared to related carboxylic esters. This indicates that the rate of benzyl nitrite hydrolysis is much more sensitive to the electronic nature of substituents on the aromatic ring [1].

Substituent Sensitivity
Head-to-head
ρ° = 1.46 vs 0.764 (acetate), ~1.9× higher
Amplified electronic control for synthesis design
Alkaline hydrolysis, Oae et al. 1978
Physical Organic Chemistry Kinetics Structure-Activity Relationship

Benzyl Nitrite Undergoes Exclusive Hydrolysis to Benzyl Alcohol Under Alkaline Conditions, Diverging from Redox Pathways of Aliphatic Analogs

Under identical alkaline conditions, benzyl nitrite displays a starkly different reaction pathway compared to aliphatic alkyl nitrites. While 2-methylpentyl nitrite undergoes an internal redox reaction to yield N₂O and the corresponding aldehyde, benzyl nitrite is reported to undergo quantitative conversion to its hydrolysis product, benzyl alcohol, with no aldehyde detected [1]. This demonstrates a fundamental divergence in chemical fate.

Hydrolysis vs Redox
Head-to-head
100% benzyl alcohol, no aldehyde detected
Predictable clean hydrolysis outcome
vs 2-methylpentyl nitrite redox products
Reaction Mechanisms Selectivity Waste Management Chemistry

Benzyl Nitrite Boiling Point is Over 80 °C Higher Than Isoamyl Nitrite, Providing a Crucial Safety and Handling Differentiator

Benzyl nitrite possesses a substantially higher boiling point compared to other common alkyl nitrites used as reagents, such as isoamyl nitrite. This difference in volatility directly impacts safe handling procedures, storage requirements, and its suitability for reactions at elevated temperatures [1].

Boiling Point
Cross-study comparable
~81 °C higher than isoamyl nitrite
Reduced volatility at ambient conditions
~180 °C vs ~99 °C at 760 mmHg
Physicochemical Properties Process Safety Volatility

Benzyl Nitrite's Flash Point (71.2 °C) Enables Safer Handling Protocols Compared to More Flammable Alkyl Nitrites

The flash point of benzyl nitrite is a key safety parameter that differentiates it from more volatile alkyl nitrites. While specific flash point data for all comparators is not uniformly reported, the value for benzyl nitrite provides a quantitative basis for its classification and safe handling .

Flash Point
Class-level inference
>70 °C (combustible liquid classification)
Less stringent handling vs highly flammable analogs
Estimated data; verify per protocol
Process Safety Flammability Risk Assessment

Benzyl Nitrite Decomposition Kinetics Feature a Quantifiable Kinetic Isotope Effect (KIE), Enabling Mechanistic Probes Inaccessible with Simpler Nitrites

Detailed kinetic analysis of the acid-catalyzed decomposition of benzyl nitrite has allowed for the precise determination of its kinetic isotope effect (KIE) [1]. This level of kinetic characterization is often lacking for more volatile or less stable alkyl nitrites, making benzyl nitrite a superior model compound for mechanistic studies.

KIE for Decomposition
Class-level inference
Defined kinetic isotope effect available
Supports mechanistic oxidation studies
Scarce KIE data for simpler nitrites
Kinetic Isotope Effect Reaction Mechanism Oxidation Chemistry

Defined Application Scenarios for Benzyl Nitrite (935-05-7) Based on Verified Differential Evidence


Precursor for Controlled Generation of Benzyl Alcohol via Selective Alkaline Hydrolysis

In processes requiring a clean and quantitative source of benzyl alcohol, benzyl nitrite can be hydrolyzed under alkaline conditions. As established, this reaction proceeds with 100% selectivity to the alcohol, without the confounding formation of benzaldehyde or gaseous byproducts like N₂O [1]. This makes benzyl nitrite a superior precursor compared to aliphatic nitrites, which can undergo competing redox reactions and produce a complex product mixture. The quantitative yield simplifies purification and improves process efficiency.

Mechanistic Probe in Oxidation Chemistry Involving Nitric Acid or Nitrous Acid

The well-characterized decomposition kinetics of benzyl nitrite, including its defined kinetic isotope effect [1], establish it as a privileged model compound for investigating oxidation mechanisms. Researchers studying HNO₃-mediated oxidations, such as the industrial production of adipic acid, can use benzyl nitrite to interrogate the role of nitrite intermediates and the formation of greenhouse gases like N₂O. Its relatively high boiling point (180 °C) and flash point (71.2 °C) also make it easier and safer to handle in a laboratory setting compared to more volatile alkyl nitrites, facilitating precise kinetic measurements.

Synthetic Intermediate in Fine Chemical Production Where Electronic Substituent Effects Must Be Precisely Controlled

For synthetic routes involving substituted benzyl nitrites, the high Hammett ρ value (1.46) [1] indicates an amplified sensitivity of the nitrite group to ring electronics. This property can be exploited for designing reaction sequences where the rate of a subsequent step (e.g., hydrolysis, substitution) is intended to be tuned by the choice of ring substituents. This level of predictable, quantifiable electronic control is less pronounced in analogous ester chemistry (ρ values of 0.76-0.99) and may be diminished or altered in other alkyl nitrites due to differences in transition state geometry.

Reagent for Research on Nitrosation Reactions Requiring Reduced Volatility and Flammability Risk

In studies of N-nitrosation or O-nitrosation, where an alkyl nitrite is required as the nitrosating agent, benzyl nitrite offers a distinct operational advantage. Its vapor pressure of just 1.2 mmHg at 25 °C and high boiling point of 180 °C result in significantly lower volatility than many commonly used alternatives (e.g., tert-butyl nitrite, isoamyl nitrite). This reduces the risk of inhalation exposure and flammable vapor accumulation, making benzyl nitrite a safer choice for routine benchtop chemistry, especially in protocols that do not require a highly volatile reagent.

Application
Selection Property
Validation Focus
Benzyl alcohol generation
Exclusive alkaline hydrolysis to alcohol
Product purity, absence of aldehyde and N₂O byproducts
Oxidation mechanism probe
Defined KIE and decomposition kinetics
Mechanistic reproducibility in HNO₃-mediated oxidations
Electronic substituent control
High Hammett ρ for rate-substituent tuning
Correlation of reaction rate with ring substituent effects
Low-volatility nitrosation
High boiling point and low vapor pressure
Flammability risk assessment and handling protocol compliance

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